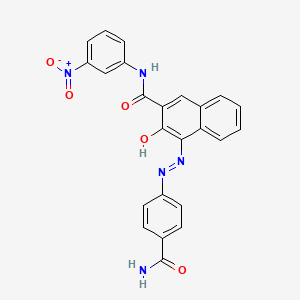
2-Naphthalenecarboxamide,4-4-(aminocarbonyl)phenylazo-3-hydroxy-n-(3-nitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarboxamide,4-4-(aminocarbonyl)phenylazo-3-hydroxy-n-(3-nitrophenyl)- is a complex organic compound with significant potential in various scientific fields This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as carbamoyl, hydrazinylidene, nitrophenyl, and oxo groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide,4-4-(aminocarbonyl)phenylazo-3-hydroxy-n-(3-nitrophenyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the hydrazone intermediate: This step involves the reaction of 4-carbamoylbenzaldehyde with hydrazine hydrate to form the hydrazone intermediate.
Condensation reaction: The hydrazone intermediate is then reacted with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial practices include:
Use of continuous flow reactors: These reactors allow for better control of reaction conditions and improved scalability.
Purification techniques: Techniques such as recrystallization and chromatography are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenecarboxamide,4-4-(aminocarbonyl)phenylazo-3-hydroxy-n-(3-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-Naphthalenecarboxamide,4-4-(aminocarbonyl)phenylazo-3-hydroxy-n-(3-nitrophenyl)- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 2-Naphthalenecarboxamide,4-4-(aminocarbonyl)phenylazo-3-hydroxy-n-(3-nitrophenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(4-Carbamoylphenyl)hydrazono]-N-(2-ethoxyphenyl)-3-oxo-3,4-dihydro-2-naphthalenecarboxamide
- 4-[(4-Carbamoylphenyl)hydrazinylidene]-N-(2-methoxyphenyl)-3-oxo-3,4-dihydronaphthalene-2-carboxamide
Uniqueness
2-Naphthalenecarboxamide,4-4-(aminocarbonyl)phenylazo-3-hydroxy-n-(3-nitrophenyl)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its nitrophenyl group, in particular, differentiates it from other similar compounds and contributes to its unique properties.
Propiedades
Número CAS |
163879-74-1 |
|---|---|
Fórmula molecular |
C24H17N5O5 |
Peso molecular |
455.43 |
Nombre IUPAC |
4-[(4-carbamoylphenyl)hydrazinylidene]-N-(3-nitrophenyl)-3-oxonaphthalene-2-carboxamide |
InChI |
InChI=1S/C24H17N5O5/c25-23(31)14-8-10-16(11-9-14)27-28-21-19-7-2-1-4-15(19)12-20(22(21)30)24(32)26-17-5-3-6-18(13-17)29(33)34/h1-13,27H,(H2,25,31)(H,26,32) |
Clave InChI |
DXANJDDGEMJFHV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C(=O)C2=NNC3=CC=C(C=C3)C(=O)N)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-] |
Sinónimos |
2-Naphthalenecarboxamide, 4-4-(aminocarbonyl)phenylazo-3-hydroxy-N-(3-nitrophenyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















